(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone hydrochloride
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Overview
Description
(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone hydrochloride is a complex organic compound that features a piperazine ring, a pyrazole ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone hydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones or β-keto esters.
Final Coupling: The final coupling of the piperazine and pyrazole moieties can be achieved through nucleophilic substitution reactions, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biology, the compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicine, the compound may have potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone hydrochloride likely involves its interaction with specific molecular targets such as enzymes or receptors. The piperazine and pyrazole rings can facilitate binding to these targets, potentially modulating their activity. The cyclopropyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone hydrochloride
- (4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3-methyl-1H-pyrazol-4-yl)methanone hydrochloride
Uniqueness
The presence of the cyclopropyl group in (4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone hydrochloride distinguishes it from similar compounds. This group can influence the compound’s chemical reactivity, stability, and biological activity, making it unique and potentially more effective in certain applications.
Properties
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3.ClH/c1-17-9-12(14(16-17)22-2)15(21)19-7-5-18(6-8-19)10-13(20)11-3-4-11;/h9,11,13,20H,3-8,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWKYWSDHDYPMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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